1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride
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Description
1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride is a useful research compound. Its molecular formula is C16H30ClN3O and its molecular weight is 315.89. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 1-[(Adamantan-1-yl)methyl]-3-[2-(dimethylamino)ethyl]urea hydrochloride is the human soluble epoxide hydrolase (hsEH) . This enzyme plays a crucial role in the metabolism of epoxy fatty acids, which are metabolites of arachidonic acid .
Mode of Action
The compound interacts with hsEH, inhibiting its function
Biochemical Pathways
The inhibition of hsEH affects the arachidonic acid cascade , a biochemical pathway involved in inflammation and other physiological responses . By inhibiting hsEH, the compound prevents the conversion of epoxy fatty acids into their corresponding vicinal diols . This could potentially lead to an accumulation of epoxy fatty acids and a decrease in vicinal diols, altering the balance of these compounds in the body.
Pharmacokinetics
The compound’s structure suggests that it may be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
The inhibition of hsEH by this compound could have several effects at the molecular and cellular level. Given hsEH’s role in the arachidonic acid cascade, the compound’s action could potentially affect processes such as inflammation, blood pressure regulation, and pain perception .
Properties
IUPAC Name |
1-(1-adamantylmethyl)-3-[2-(dimethylamino)ethyl]urea;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N3O.ClH/c1-19(2)4-3-17-15(20)18-11-16-8-12-5-13(9-16)7-14(6-12)10-16;/h12-14H,3-11H2,1-2H3,(H2,17,18,20);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXWRUCCOSRGCD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC(=O)NCC12CC3CC(C1)CC(C3)C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.